1,1,1,3,3,3-Hexafluoro-2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol
CAS No.: 2376598-54-6
Cat. No.: VC4312176
Molecular Formula: C15H16BF7O3
Molecular Weight: 388.09
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2376598-54-6 |
|---|---|
| Molecular Formula | C15H16BF7O3 |
| Molecular Weight | 388.09 |
| IUPAC Name | 1,1,1,3,3,3-hexafluoro-2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol |
| Standard InChI | InChI=1S/C15H16BF7O3/c1-11(2)12(3,4)26-16(25-11)9-6-5-8(7-10(9)17)13(24,14(18,19)20)15(21,22)23/h5-7,24H,1-4H3 |
| Standard InChI Key | UKCRPTAZKBLMQL-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)F |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound’s molecular formula is C₁₅H₁₆BF₇O₃, with a molecular weight of 388.09 g/mol . Its IUPAC name, 1,1,1,3,3,3-hexafluoro-2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol, reflects its two primary functional groups:
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A hexafluoroisopropyl alcohol (-C(CF₃)₂OH) group, known for its strong electron-withdrawing properties and acidity.
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A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) substituent, which enhances stability and reactivity in cross-coupling reactions .
Structural Characterization
The compound’s structure has been confirmed via X-ray diffraction (XRD) and density functional theory (DFT) calculations for analogous molecules . Key features include:
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A boron atom coordinated within the dioxaborolane ring, forming a planar trigonal geometry.
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Fluorine atoms on the isopropyl group creating steric hindrance and electronic effects that influence reactivity.
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Hydrogen bonding between the hydroxyl group and adjacent fluorine atoms, stabilizing the molecular conformation .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₅H₁₆BF₇O₃ | |
| Molecular weight | 388.09 g/mol | |
| SMILES notation | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)F | |
| InChIKey | UKCRPTAZKBLMQL-UHFFFAOYSA-N |
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via a multi-step substitution reaction:
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Borylation: A fluorinated phenylboronic acid precursor undergoes esterification with pinacol to form the dioxaborolane ring .
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Nucleophilic substitution: Introduction of the hexafluoroisopropyl alcohol group via reaction with hexafluoroacetone hydrate under basic conditions .
Analytical Techniques
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Nuclear magnetic resonance (NMR): ¹⁹F and ¹¹B NMR confirm fluorine and boron environments .
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Mass spectrometry (MS): High-resolution MS validates the molecular ion peak at m/z 388.09 .
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Thermogravimetric analysis (TGA): Reveals thermal stability up to 200°C, suitable for high-temperature applications .
Physical and Chemical Properties
Physicochemical Parameters
Experimental and predicted properties include:
Table 2: Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting point | 110–112°C (analog) | |
| Storage | Under inert gas (N₂/Ar) | |
| Solubility | Organic solvents (DMF, THF) |
Applications in Research
Fluorescent Probes
Derivatives of this compound serve as turn-on fluorescence probes for detecting hydrogen peroxide (H₂O₂). The boronate ester reacts with H₂O₂ to form a phenolic intermediate, triggering fluorescence emission at 520 nm . Applications include:
Catalysis
The electron-deficient boron center facilitates Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation in drug synthesis .
Comparison with Related Compounds
Table 3: Structural Analogs
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